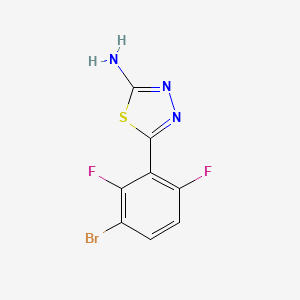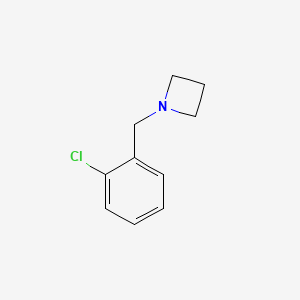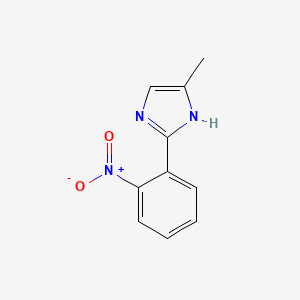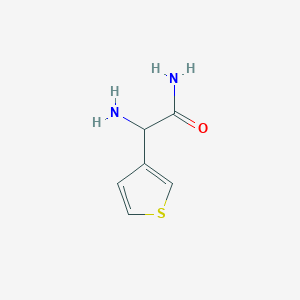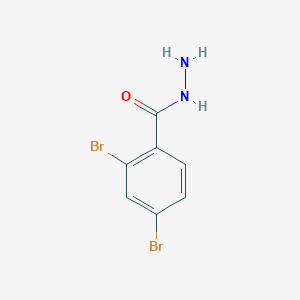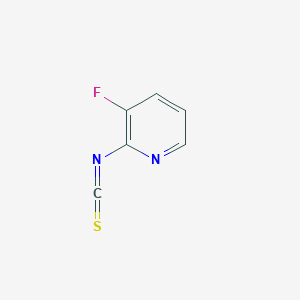
3-Fluoro-2-isothiocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-isothiocyanatopyridine is a fluorinated pyridine derivative with the molecular formula C₆H₃FN₂S. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and an isothiocyanate group on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be treated with thiophosgene or other thiocarbonyl transfer reagents to introduce the isothiocyanate group, yielding 3-Fluoro-2-isothiocyanatopyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-isothiocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines, thiols, and alcohols.
Cyclization Reactions: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in polar aprotic solvents like DMF or DMSO.
Cyclization: Reagents such as primary amines or hydrazines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-amino-2-fluoropyridine or 3-thio-2-fluoropyridine can be formed.
Cyclized Products: Various heterocyclic compounds, including pyrimidines and triazoles.
Aplicaciones Científicas De Investigación
3-Fluoro-2-isothiocyanatopyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Material Science: Utilized in the development of novel materials with unique electronic or optical properties.
Agrochemicals: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-isothiocyanatopyridine involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-isothiocyanatopyridine
- 4-Fluoro-2-isothiocyanatopyridine
- 3-Fluoro-5-isothiocyanatopyridine
Comparison
Compared to its analogs, 3-Fluoro-2-isothiocyanatopyridine is unique due to the specific positioning of the fluorine and isothiocyanate groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes. For example, the 2-position fluorine can make the compound more reactive towards nucleophiles compared to the 4-position .
Propiedades
Fórmula molecular |
C6H3FN2S |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-fluoro-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H |
Clave InChI |
PMYOFAJXAVIMSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N=C=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







